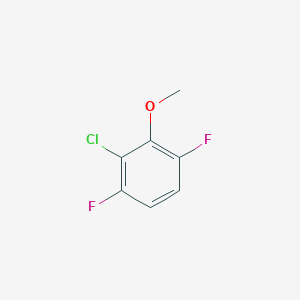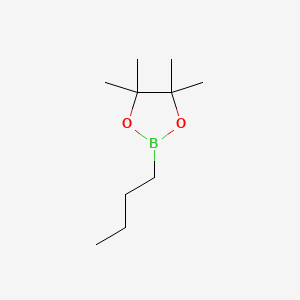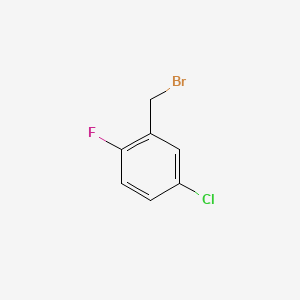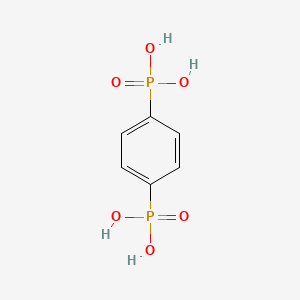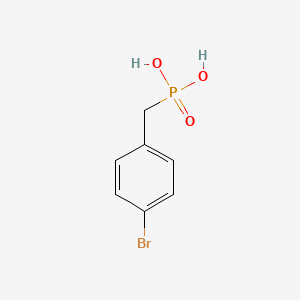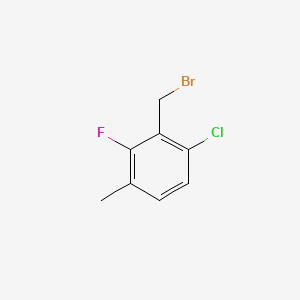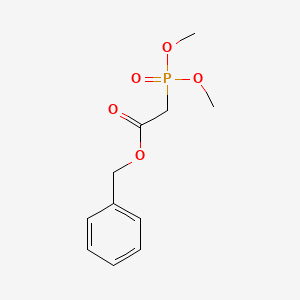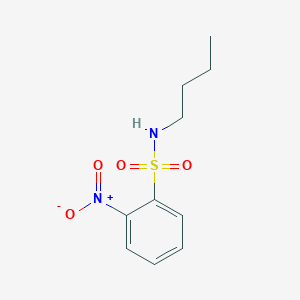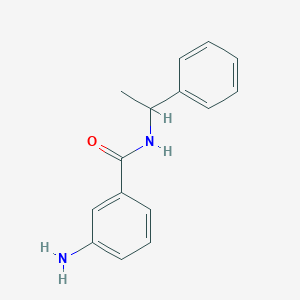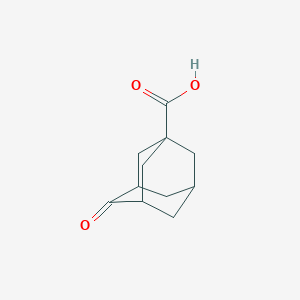
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole" is a heterocyclic molecule that contains both a thiazole and a thiophene ring. The presence of bromine suggests potential reactivity for further chemical modifications, which could be of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a synthetic protocol involving the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported, which allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole ring . This method could potentially be adapted for the synthesis of "4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using these methods . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which provides insights into the electronic properties of the compound.
Chemical Reactions Analysis
Bromine in the molecule indicates a potential site for further chemical reactions. Bromine-induced cyclization has been used to synthesize thieno[3,2-d]thiazoles from thioureas . Additionally, bromine can participate in nucleophilic substitution reactions, which could be useful for introducing various substituents into the thiazole ring, thereby modifying the compound's chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the rings. For example, the presence of a bromine atom can affect the molecule's polarity, reactivity, and potential for forming intermolecular interactions, as seen in the crystal structure analysis of a brominated imidazo[2,1-b][1,3,4]thiadiazole derivative . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using computational methods to predict the reactivity and stability of the molecule.
科学的研究の応用
-
Chemical Properties and Structure Analysis
- This compound, also known by its CAS number 352018-87-2, has been characterized in terms of its chemical properties and structure . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .
- The methods used for this type of analysis typically involve various forms of spectroscopy and other analytical chemistry techniques .
- The results of these analyses provide important information about the compound’s physical and chemical properties, which can inform its potential applications in various scientific fields .
-
Potential Use in Non-Linear Optical Materials
- There is a study that discusses the growth, structural, mechanical, and advanced optical analysis of l-glutamic hydrobromide single crystal . While this study does not directly involve “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole”, it does mention a related compound: (2E)-3-(5-bromo-2-thienyl)-1-(4-nitrophenyl) prop-2-en-1-one .
- The study used the Slow Evaporation Solution Growth Technique to grow single crystals of the semi-organic compound l-glutamic hydrobromide . Various spectroscopic techniques were used to examine the material’s eligibility for optical application .
- The results showed that semi-organic crystals can be easily grown and have a wider number of optical characteristics than other categories of nonlinear active crystalline material .
- In-situ Polymerization for Solid-State Polymer Electrolytes in Lithium Metal Batteries
- This application is in the field of Energy Storage and Battery Technology .
- The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address challenges faced by commercialized lithium-ion batteries (LIBs), such as limited energy density and insufficient safety performance . The most promising application is the in-situ polymerization strategy .
- The in-situ polymerization strategy can achieve good interfacial contact between SPEs and electrodes, significantly reducing the interfacial resistance . This involves the design of the polymer system, innovation of the polymerization strategy, and characterization of the whole cell .
- The results show that the polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
-
Synthesis of Regioregular Thiophene-Based Conjugated Polymers for Electronic and Optoelectronic Applications
- This application is in the field of Material Science and Electronics .
- Thiophene-based conjugated polymers have been synthesized for use in electronic and optoelectronic applications . These polymers exhibit exceptional electrical and optical properties, making them suitable for a wide range of applications such as field-effect transistors, plastic solar cells, light-emitting diodes, and conductive polymers .
- The synthesis of these polymers involves various strategies, including nickel- and palladium-based protocols . These methods include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- The results of these syntheses have led to the development of functionalized regioregular polythiophenes that exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
将来の方向性
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole | |
CAS RN |
352018-87-2 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

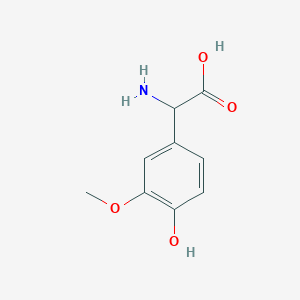
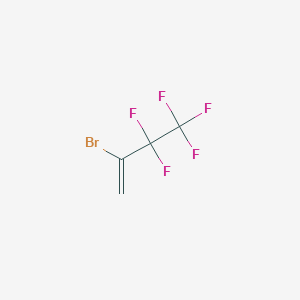

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
